molecular formula C21H21ClN4O8 B1261320 3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate

3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate

Cat. No. B1261320
M. Wt: 492.9 g/mol
InChI Key: CPFRVHUKGXRWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-3 is a pyrrolidinone. It derives from an ATTO 465-2.

Scientific Research Applications

Catalytic Hydrogen Evolution

A study by Studničková (1992) explored the electroreduction processes of 3,6-diaminoacridinium compounds, focusing on their role in the catalytic evolution of hydrogen. The study revealed that these compounds participate in electroreduction processes that yield solid 3,6-diaminoacridinium polymercuride, which plays a key role in the evolution of hydrogen when reacting with acid components of the buffer. This highlights the potential use of 3,6-diaminoacridinium compounds in catalytic processes related to hydrogen production (Studničková, 1992).

DNA Photocleavage

Research by Kuroda and Shinomiya (1991) synthesized novel DNA photocleaving agents based on 3,6-diaminoacridinium chloride. These compounds exhibited an intercalative mode of binding to DNA and were essential for UV-induced DNA scission. The efficiency of DNA cleavage depended on the type of linker group used in these compounds, indicating their potential in DNA research and possible therapeutic applications (Kuroda & Shinomiya, 1991).

Chemiluminescence in Clinical Research

Kricka (2003) reviewed the clinical applications of chemiluminescence, highlighting the use of acridinium ester in immunoassay and nucleic acid probe assays. This implies the relevance of 3,6-diaminoacridinium derivatives in enhancing the sensitivity and dynamic range of various clinical assays, especially in protein and nucleic acid blotting, and monitoring reactive oxygen species (Kricka, 2003).

PET/MRI Dual Imaging

In 2015, Truillet et al. synthesized nanoparticles using a 3,6-diaminoacridinium derivative for positron emission tomography/magnetic resonance (PET/MRI) dual imaging. These nanoparticles showed high radiolabelling purity and demonstrated the feasibility of using such compounds for combined PET/MR imaging, highlighting their potential in advanced medical imaging applications (Truillet et al., 2015).

properties

Product Name

3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate

Molecular Formula

C21H21ClN4O8

Molecular Weight

492.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(3,6-diaminoacridin-10-ium-10-yl)butanoate;perchlorate

InChI

InChI=1S/C21H20N4O4.ClHO4/c22-15-5-3-13-10-14-4-6-16(23)12-18(14)24(17(13)11-15)9-1-2-21(28)29-25-19(26)7-8-20(25)27;2-1(3,4)5/h3-6,10-12H,1-2,7-9H2,(H3,22,23);(H,2,3,4,5)

InChI Key

CPFRVHUKGXRWIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC[N+]2=C3C=C(C=CC3=CC4=C2C=C(C=C4)N)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
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3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
Reactant of Route 3
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
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3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
Reactant of Route 5
Reactant of Route 5
3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate
Reactant of Route 6
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3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate

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